Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve high yields and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent with a thiophene nucleus.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
208337-84-2 |
---|---|
Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-11(14)10-6-5-9(16-10)4-3-8(13)7-12/h5-6,8,13H,2-4,7,12H2,1H3/t8-/m1/s1 |
InChI Key |
MWKRJELNBCSJGI-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(S1)CC[C@H](CN)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CCC(CN)O |
Origin of Product |
United States |
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